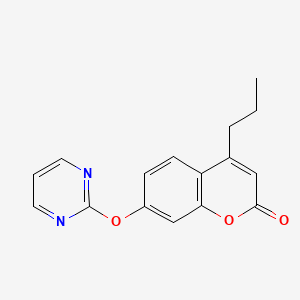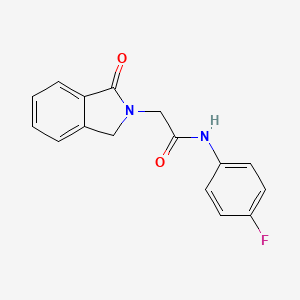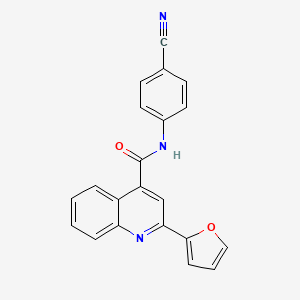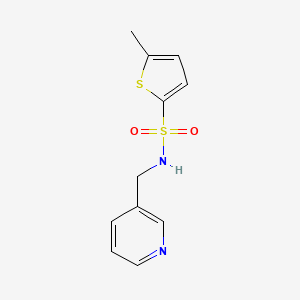
4-Propyl-7-pyrimidin-2-yloxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-7-pyrimidin-2-yloxychromen-2-one, also known as PPYCO, is a synthetic compound that belongs to the chromone family. It has been extensively studied for its potential applications in the field of medicinal chemistry. PPYCO exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Mechanism of Action
The mechanism of action of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-Propyl-7-pyrimidin-2-yloxychromen-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders. Additionally, 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has been shown to have antimicrobial effects, which may be useful in the treatment of various infectious diseases.
Advantages and Limitations for Lab Experiments
4-Propyl-7-pyrimidin-2-yloxychromen-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using 4-Propyl-7-pyrimidin-2-yloxychromen-2-one in lab experiments. It can be difficult to obtain large quantities of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one, which may limit its use in certain experiments. Additionally, 4-Propyl-7-pyrimidin-2-yloxychromen-2-one can be expensive to synthesize, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 4-Propyl-7-pyrimidin-2-yloxychromen-2-one. One area of interest is the development of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one derivatives with improved biological activity. Another area of interest is the study of the mechanism of action of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one, which may provide insights into its therapeutic potential. Additionally, there is interest in studying the effects of 4-Propyl-7-pyrimidin-2-yloxychromen-2-one on various disease models, including cancer, inflammation, and infectious diseases. Overall, 4-Propyl-7-pyrimidin-2-yloxychromen-2-one is a promising compound with potential applications in a wide range of fields, and further research is needed to fully understand its potential.
Synthesis Methods
4-Propyl-7-pyrimidin-2-yloxychromen-2-one can be synthesized using a variety of methods. One of the most common methods involves the reaction of 7-hydroxy-4-propylchromen-2-one with 2-aminopyrimidine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 4-Propyl-7-pyrimidin-2-yloxychromen-2-one in good yields. Other methods involve the use of microwave irradiation, ultrasound, and other novel techniques.
Scientific Research Applications
4-Propyl-7-pyrimidin-2-yloxychromen-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. 4-Propyl-7-pyrimidin-2-yloxychromen-2-one has also been shown to have potential as a neuroprotective agent, as well as an agent for the treatment of diabetes and other metabolic disorders.
properties
IUPAC Name |
4-propyl-7-pyrimidin-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-4-11-9-15(19)21-14-10-12(5-6-13(11)14)20-16-17-7-3-8-18-16/h3,5-10H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFBJZZIPZJIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-7-pyrimidin-2-yloxychromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)

![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)




![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)


![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)

